molecular formula C25H20FNO3 B2692106 3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 904433-83-6

3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one

Cat. No. B2692106
CAS RN: 904433-83-6
M. Wt: 401.437
InChI Key: DBKHFBDFSCKJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H20FNO3 and its molecular weight is 401.437. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

One study focused on the synthesis and transformations of quinoline derivatives, emphasizing their potential as efficient fluorophores used in biochemistry and medicine for studying various biological systems. These compounds are notable for their potential antioxidant and radioprotective properties, suggesting broad applications in therapeutic development (Aleksanyan & Hambardzumyan, 2013).

Antitumor Agents

Another significant area of research involves the design, synthesis, and preclinical evaluation of quinolin-4-one derivatives as potent antitumor agents. For instance, certain derivatives have shown significant inhibitory activity against various tumor cell lines, indicating their potential as anticancer drug candidates. These findings underscore the importance of quinoline derivatives in developing new therapeutic agents for cancer treatment (Chou et al., 2010).

Fluorescence Applications

Quinoline derivatives are also explored for their applications in fluorescence-based studies. The development of novel quinoline-based fluorophores for DNA studies is particularly notable, offering more sensitive and selective compounds for biological research. This research area demonstrates the versatility of quinoline derivatives in scientific applications beyond their pharmacological potential (Yadav et al., 2020).

Tubulin Polymerization Inhibition

The exploration of quinoline derivatives as tubulin polymerization inhibitors highlights their potential in addressing cancer cell proliferation. One study identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a promising antiproliferative agent, indicating its action mechanism via tubulin inhibition. This research avenue is crucial for developing new cancer therapies (Minegishi et al., 2015).

properties

IUPAC Name

3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-16-7-12-22-20(13-16)25(29)21(24(28)17-8-10-19(26)11-9-17)15-27(22)14-18-5-3-4-6-23(18)30-2/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKHFBDFSCKJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one

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